Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate typically involves a multi-step process. One common method includes the following steps :
Formation of the Pyrrolo-Phenanthroline Core: This step involves the cycloaddition of N-substituted 1,10-phenanthrolin-1-ium ylides with substituted acetylenes or alkenes. The reaction is carried out under controlled conditions to ensure the formation of the desired fused pyrrolo-phenanthroline core.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced through a substitution reaction, where the pyrrolo-phenanthroline core reacts with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylate group with ethanol, resulting in the formation of this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using appropriate solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The pyrrolo-phenanthroline core can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests that it may act as a ligand, binding to metal ions or other biomolecules and modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate can be compared with other similar compounds, such as:
Ethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate: This compound has a fluorine atom instead of a bromine atom in the benzoyl group, which can affect its reactivity and properties.
Ethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Ethyl 11-(4-trifluoromethylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate: The trifluoromethyl group can enhance the compound’s stability and lipophilicity.
These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research.
Biological Activity
Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate is a compound belonging to the class of pyrrolo-fused heterocycles, which have garnered attention for their potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process beginning with phenanthroline derivatives. The compound's structure is characterized by the presence of a pyrrolo ring fused to a phenanthroline backbone, with a bromobenzoyl substituent that enhances its biological activity.
Research indicates that this compound exerts its anticancer effects primarily through the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that this compound binds to the colchicine site on tubulin, similar to other known microtubule inhibitors.
Biological Activity and Efficacy
The biological activity of this compound has been evaluated against various cancer cell lines. The results demonstrate significant antiproliferative effects across multiple types of cancer.
In Vitro Studies
A comprehensive evaluation was performed using the National Cancer Institute (NCI) 60 human cancer cell line panel. The compound exhibited varying degrees of growth inhibition (GI50 values) against different cell lines:
Cell Line | GI50 (µM) | Growth Inhibition (%) |
---|---|---|
A498 (Renal) | 0.296 | 87.33 |
MDA-MB-435 (Melanoma) | 0.450 | 76.4 |
COLO 205 (Colon) | 0.500 | 78.0 |
MDA-MB-468 (Breast) | 0.600 | 74.3 |
These results indicate that this compound is particularly effective against renal and melanoma cancer cell lines.
Case Studies
In a study published in MDPI's Molecules, the compound was shown to outperform control drugs in several assays, demonstrating not only cytotoxicity but also selectivity towards cancer cells over normal cells. The study highlighted that at concentrations below 1 µM, significant apoptosis was observed in treated cells compared to untreated controls .
Properties
CAS No. |
477893-41-7 |
---|---|
Molecular Formula |
C25H17BrN2O3 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate |
InChI |
InChI=1S/C25H17BrN2O3/c1-2-31-25(30)19-14-21(24(29)17-7-10-18(26)11-8-17)28-20(19)12-9-16-6-5-15-4-3-13-27-22(15)23(16)28/h3-14H,2H2,1H3 |
InChI Key |
SNIBTNKLQPYDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
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